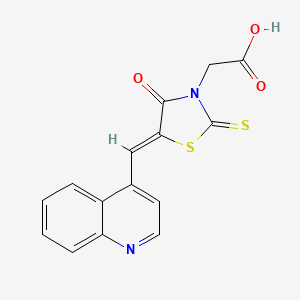

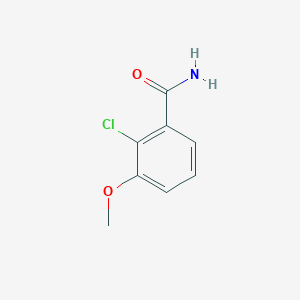

(Z)-2-(4-oxo-5-(quinolin-4-ylmethylene)-2-thioxothiazolidin-3-yl)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Z)-2-(4-oxo-5-(quinolin-4-ylmethylene)-2-thioxothiazolidin-3-yl)acetic acid is a thiazolidine compound that has been extensively studied for its potential applications in scientific research. This molecule has been found to possess several unique properties that make it an attractive candidate for various biochemical and physiological experiments. In

科学的研究の応用

Aldose Reductase Inhibition

(4-Oxo-2-thioxothiazolidin-3-yl)acetic acids, including derivatives structurally related to the compound of interest, have been identified as potent and selective aldose reductase inhibitors. These compounds, notably more efficacious than epalrestat, a clinically used inhibitor, have shown promising results in controlling complications of diabetes by inhibiting the aldose reductase pathway. Molecular docking simulations identified key interactions facilitating high-affinity binding to the enzyme, suggesting a pathway for further optimization of these inhibitors for enhanced efficacy and selectivity.

Antifungal Activity

Some derivatives of [(5Z)-(5-arylalkylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)]acetic acids](https://consensus.app/papers/acid-derivatives-potential-drugs-preparation-doležel/d8352fcee7f25029a06bca437065fc8f/?utm_source=chatgpt) have been synthesized with potential antifungal applications. The compounds were evaluated for their effects against selected fungal species, with one showing strong inhibition of various Candida species and Trichosporon asahii, highlighting their potential as antifungal agents.

Antimicrobial Activity

Research on rhodanine-3-acetic acid derivatives has uncovered their significant antimicrobial activity against a range of bacteria and mycobacteria. Among these derivatives, specific compounds exhibited high activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria, as well as against Gram-positive bacteria including methicillin-resistant Staphylococcus aureus. These findings suggest a potential application in treating bacterial infections resistant to conventional antibiotics.

Anticancer and Antiangiogenic Effects

Novel thioxothiazolidin-4-one derivatives synthesized from 2-(5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid have been investigated for their in vivo anticancer and antiangiogenic effects. These compounds significantly reduced tumor volume, cell number, and inhibited tumor-induced angiogenesis in mice models, indicating their potential as candidates for anticancer therapy.

特性

IUPAC Name |

2-[(5Z)-4-oxo-5-(quinolin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O3S2/c18-13(19)8-17-14(20)12(22-15(17)21)7-9-5-6-16-11-4-2-1-3-10(9)11/h1-7H,8H2,(H,18,19)/b12-7- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSOGWGYVQYGXMT-GHXNOFRVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C=C3C(=O)N(C(=S)S3)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CC=N2)/C=C\3/C(=O)N(C(=S)S3)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-(4-oxo-5-(quinolin-4-ylmethylene)-2-thioxothiazolidin-3-yl)acetic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-2-(2,5-dimethoxybenzylidene)-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2878446.png)

![3-(1-(2-oxo-2H-chromene-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2878449.png)

![N-(5-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2878450.png)

![1-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(3-methoxyphenyl)urea](/img/structure/B2878452.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B2878456.png)

![5-(Hydroxymethyl)-2-methyl-4-({[(4-methylphenyl)methyl]amino}methyl)pyridin-3-ol](/img/structure/B2878459.png)

![1-(2-Chlorophenyl)-3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}urea](/img/structure/B2878467.png)

![3-ethyl-N-[3-(trifluoromethyl)phenyl]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2878469.png)